molecular formula C14H20FNO3 B8034190 Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-propylcarbamate

Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-propylcarbamate

Cat. No.: B8034190
M. Wt: 269.31 g/mol
InChI Key: SVGSOGXSZUUDDL-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-propylcarbamate is a chemical compound with the molecular formula C14H20FNO4 It is known for its unique structure, which includes a tert-butyl group, a fluoro-substituted phenyl ring, and a propylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-propylcarbamate typically involves the reaction of 3-fluoro-4-hydroxyaniline with tert-butyl chloroformate and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: 3-fluoro-4-hydroxyaniline reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl N-(3-fluoro-4-hydroxyphenyl)carbamate.

    Step 2: The intermediate product is then reacted with propylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-propylcarbamate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-propylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-propylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate
  • Tert-butyl N-(3-fluoro-4-methoxyphenyl)-N-propylcarbamate
  • Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-ethylcarbamate

Uniqueness

Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro-substituted phenyl ring and propylcarbamate moiety make it particularly interesting for research in medicinal chemistry and drug development.

Properties

IUPAC Name

tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-5-8-16(13(18)19-14(2,3)4)10-6-7-12(17)11(15)9-10/h6-7,9,17H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGSOGXSZUUDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC(=C(C=C1)O)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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